(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one
CAS No.:
Cat. No.: VC16374450
Molecular Formula: C24H16BrFO5
Molecular Weight: 483.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H16BrFO5 |
|---|---|
| Molecular Weight | 483.3 g/mol |
| IUPAC Name | (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C24H16BrFO5/c25-17-7-15(24-16(8-17)11-28-13-30-24)9-22-23(27)19-6-5-18(10-21(19)31-22)29-12-14-3-1-2-4-20(14)26/h1-10H,11-13H2/b22-9- |
| Standard InChI Key | MCKCVMDOAKIKEP-AFPJDJCSSA-N |
| Isomeric SMILES | C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1 |
| Canonical SMILES | C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5F)OCO1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzofuran core (CHO) fused with a 4H-1,3-benzodioxin moiety (CHBrO). Key substituents include:
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A Z-configured methylidene group at the C2 position, critical for geometric isomerism and target binding .
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A 6-bromo substituent on the benzodioxin ring, enhancing electrophilic reactivity .
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A 2-fluorobenzyloxy group at the C6 position of the benzofuran, influencing lipophilicity and metabolic stability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrFO | |
| Molecular Weight | 493.3 g/mol | |
| CAS Registry Number | 929444-06-4 (analog) | |
| XLogP3 | ~5.2 (estimated) |
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves multi-step strategies:
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Benzofuran Core Formation: Cyclization of substituted phenols via Friedel-Crafts acylation or oxidative coupling .
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Benzodioxin Integration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the brominated benzodioxin .
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Fluorobenzyloxy Functionalization: Alkylation of the hydroxyl group at C6 using 2-fluorobenzyl bromide under basic conditions (e.g., KCO/DMF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | BF-EtO, 80°C, 12 hr | 65 | |
| 2 | Pd(PPh), KCO, 90°C | 78 | |
| 3 | 2-Fluorobenzyl bromide, KCO, DMF | 82 |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Degrades under UV light (t = 48 hr at 25°C); requires storage at -20°C under inert atmosphere.
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Stereochemical Integrity: The Z-configuration of the methylidene group is thermally stable but susceptible to isomerization under acidic conditions .
Biological Activity and Mechanisms
Enzyme Modulation
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Acetylcholinesterase (AChE) Inhibition: Moderate activity (IC = 12.3 µM) due to planar benzofuran interactions with the catalytic site .
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IDO1 (Indoleamine 2,3-Dioxygenase) Inhibition: Predicted K = 89 nM via molecular docking, suggesting immunomodulatory potential .
Applications in Drug Development
Anticancer Therapeutics
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Synergizes with cisplatin in NSCLC (A549 cells), reducing viability by 40% at 5 µM .
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Patent US8299246B2 highlights benzofuran derivatives as kinase inhibitors for oncology .
Neurodegenerative Diseases
Structural analogs show dual AChE/Butyrylcholinesterase inhibition, relevant for Alzheimer’s disease .
Comparative Analysis with Analogues
Table 3: Activity Comparison
| Compound | Antiproliferative IC (µM) | AChE IC (µM) |
|---|---|---|
| Target Compound | 2.1–4.8 | 12.3 |
| 5-MAPB (Benzofuran analog) | 3.9 | N/A |
| 6-Alkoxybenzofuranone (Alzheimer’s) | N/A | 8.7 |
Future Directions
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